molecular formula C7H11Cl2FN2 B2477283 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 1909336-86-2

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B2477283
CAS No.: 1909336-86-2
M. Wt: 213.08
InChI Key: ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
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Description

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2FN2. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride typically involves the reaction of 3-fluoropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high yield. Purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoropyridin-3-yl)ethan-1-amine
  • 1-(5-Fluoropyridin-2-yl)ethan-1-amine
  • 1-(6-Fluoropyridin-2-yl)ethan-1-amine

Uniqueness

1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific fluorine substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

1-(3-fluoropyridin-2-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.2ClH/c1-5(9)7-6(8)3-2-4-10-7;;/h2-5H,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSCQEPBLFCSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC=N1)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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